1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide
Description
1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide is a piperidine derivative featuring a 4-methoxyphenyl sulfonyl group and a carbohydrazide functional group. Its synthesis typically involves multi-step reactions starting from piperidine-4-carboxylate precursors, with modifications at the sulfonyl and carbohydrazide positions .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-20-11-2-4-12(5-3-11)21(18,19)16-8-6-10(7-9-16)13(17)15-14/h2-5,10H,6-9,14H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLRFLIKQXGPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the piperidine derivative with a methoxyphenyl sulfonyl chloride in the presence of a base.
Formation of the carbohydrazide group: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with piperidine and sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis and increasing caspase activity within the cells .
-
Enzyme Inhibition :
- The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's disease, where enhanced cholinergic signaling is beneficial .
-
Antimicrobial Properties :
- Research indicates that 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide exhibits antimicrobial activity against various pathogens. Studies have shown that sulfonamide derivatives can enhance the antimicrobial efficacy compared to their non-sulfonamide counterparts, making them promising candidates for developing new antibiotics .
Anticancer Mechanism
A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells. The research demonstrated increased levels of caspase activity in treated samples, suggesting that the compound effectively triggers programmed cell death in malignancies .
Enzyme Inhibition Studies
In a comparative analysis of piperidine derivatives, this compound was found to have a strong inhibitory effect on AChE, with IC50 values indicating potent activity. This suggests its potential utility in developing treatments for conditions associated with cholinergic dysfunction .
Synthesis and Methodologies
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Piperidine Ring : Utilizing appropriate starting materials such as 4-methoxyphenylsulfonyl chloride.
- Hydrazone Formation : Reaction with hydrazine derivatives to form the carbohydrazide structure.
- Purification Techniques : Employing recrystallization or chromatography to achieve purity.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis; increases caspase activity |
| Enzyme Inhibition | Strong AChE inhibition; potential for Alzheimer's treatment |
| Antimicrobial | Effective against multiple bacterial strains |
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
The 4-methoxyphenyl sulfonyl group is a key structural feature influencing electronic and steric properties. Analogs with alternative substituents include:
Key Observations :
Functional Group Modifications
Replacement of the carbohydrazide group with other functionalities alters reactivity and target affinity:
Key Observations :
- Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group introduces hydrogen-bonding capability, which may enhance interactions with enzyme active sites (e.g., carbonic anhydrase inhibition) compared to the carboxylic acid analog .
- Synthetic Utility : The carboxylic acid derivative serves as a versatile intermediate for generating amide-linked conjugates, as demonstrated in the synthesis of carbonic anhydrase inhibitors .
Derivatives with Extended Moieties
Addition of triazole or thioether groups enhances bioactivity:
Key Observations :
Biological Activity
1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C₁₃H₁₉N₃O₄S
- Molecular Weight : 313.37 g/mol
- CAS Number : 774575-27-8
- MDL Number : MFCD04125166
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group in this compound is known for its role in enzyme inhibition, which is crucial for its antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to 1-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that derivatives with sulfonamide functionalities demonstrate effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 0.22 | Staphylococcus aureus |
| 2 | 0.25 | Escherichia coli |
| 3 | 0.30 | Pseudomonas aeruginosa |
Case Studies
- Antibacterial Evaluation : A study conducted on various piperidine derivatives, including those with sulfonamide groups, demonstrated their ability to inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values ranged significantly across different strains, indicating varying degrees of susceptibility .
- Enzyme Inhibition : Another critical area of research focuses on the enzyme inhibitory potential of these compounds. For example, studies have reported that certain derivatives can inhibit acetylcholinesterase (AChE) and urease, which are vital for treating conditions like Alzheimer's disease and urinary tract infections, respectively .
- Cancer Therapy : The potential of piperidine derivatives in cancer treatment has also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers .
Pharmacological Profile
The pharmacological profile of this compound suggests a broad spectrum of activity:
- Antimicrobial : Effective against multiple bacterial strains.
- Enzyme Inhibitor : Potential for treating neurological disorders and infections.
- Anticancer : Induces apoptosis in cancer cells.
Q & A
Q. What are the standard synthetic routes for 1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves a two-step process:
- Step 1 : Reacting 4-methoxybenzenesulfonyl chloride with ethyl piperidine-4-carboxylate in an aqueous medium (pH 9–10, Na₂CO₃), yielding ethyl 1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxylate. This intermediate is isolated via precipitation and washing .
- Step 2 : Converting the ester to the carbohydrazide by reacting with hydrazine hydrate under reflux conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of ester to hydrazine) and solvent selection (e.g., ethanol or methanol) .
Key characterization tools : IR (C=O stretch at ~1660 cm⁻¹), ¹H/¹³C NMR (piperidine ring protons at δ 1.5–3.5 ppm), and elemental analysis (C, H, N, S) .
Q. How is the purity of this compound validated?
Purity is confirmed via:
- Thin-layer chromatography (TLC) using silica gel plates and solvent systems like ethyl acetate/hexane (3:7) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 356.1215 for C₁₄H₂₀N₃O₄S) .
- ¹H NMR integration to ensure absence of residual solvents or unreacted intermediates .
Advanced Research Questions
Q. What strategies address spectral data contradictions (e.g., unexpected NMR splitting patterns) in this compound?
Discrepancies in NMR signals may arise from:
- Conformational flexibility : The piperidine ring’s chair-to-boat transitions can split axial/equatorial proton signals. Use variable-temperature NMR (e.g., 25–60°C) to stabilize conformers .
- Hydrazide tautomerism : The NH-NH₂ group may exhibit keto-enol tautomerism, altering coupling constants. Deuteration experiments (D₂O exchange) or 2D NMR (COSY, HSQC) clarify connectivity .
- Residual solvents : Ensure thorough drying; use deuterated DMSO-d₆ or CDCl₃ with <0.03% H₂O .
Q. How can computational methods predict the biological activity of this compound?
Step 1 : Perform molecular docking (e.g., AutoDock Vina) against targets like carbonic anhydrase IX, leveraging the sulfonamide group’s known affinity for zinc-containing enzymes . Step 2 : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions (e.g., methoxy group’s electron-donating effects) . Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Standardized synthesis : Strict control of reaction time (e.g., 4 hours for sulfonylation) and pH (±0.2 units) .
- Biological replicates : Test three independent batches in duplicate against reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) .
- QC metrics : Ensure >95% purity (HPLC) and consistent solubility profiles (DMSO stock solutions stored at −20°C) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values for similar sulfonylpiperidine derivatives?
Conflicting data may stem from:
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) or enzyme isoforms (e.g., CA II vs. CA IX). Cross-validate using standardized protocols (e.g., esterase method for CA activity) .
- Compound stability : Hydrazides may degrade under acidic conditions. Monitor stability via LC-MS over 24 hours .
Methodological Recommendations
Q. What alternatives exist for characterizing low-yield synthetic intermediates?
- Microscale NMR : Requires <5 mg of sample with cryoprobes for enhanced sensitivity .
- LC-HRMS : Couples liquid chromatography with high-resolution detection to identify trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
